molecular formula C14H24O2 B13527566 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid

1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid

Cat. No.: B13527566
M. Wt: 224.34 g/mol
InChI Key: KGWWEOKNBFLZCB-UHFFFAOYSA-N
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Description

1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with an allyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 4-tert-butylcyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The allyl group can undergo electrophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-4-(tert-butyl)cyclohexane-1-carboxylic acid is unique due to the presence of both an allyl group and a tert-butyl group on the cyclohexane ring

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

4-tert-butyl-1-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H24O2/c1-5-8-14(12(15)16)9-6-11(7-10-14)13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,16)

InChI Key

KGWWEOKNBFLZCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC=C)C(=O)O

Origin of Product

United States

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